REACTION_SMILES
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[CH3:24][OH:25].[Cl:1][c:2]1[cH:3][c:4]([N+:12](=[O:13])[O-:14])[c:5]([CH3:11])[c:6]([N+:8]([O-:9])=[O:10])[cH:7]1.[Na+:22].[Na+:23].[OH2:15].[S:16]([S:17]([O-:18])=[O:19])([O-:20])=[O:21]>>[Cl:1][c:2]1[cH:3][c:4]([N+:12](=[O:13])[O-:14])[c:5]([CH3:11])[c:6]([NH2:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c([N+](=O)[O-])cc(Cl)cc1[N+](=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])S(=O)[O-]
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Name
|
|
Type
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product
|
Smiles
|
Cc1c(N)cc(Cl)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |